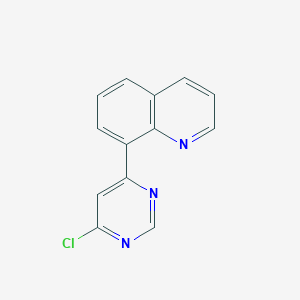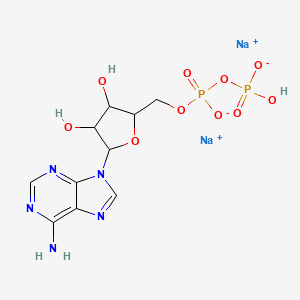
Adenosine 5'-diphosphate (sodium salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenosine 5'-diphosphate (sodium salt) is a nucleotide that plays a crucial role in cellular energy transfer and metabolism. It is an essential component in the synthesis of adenosine triphosphate (ATP), which is the primary energy carrier in cells. This compound is also involved in various biochemical processes, including nucleic acid metabolism and signal transduction.
准备方法
Synthetic Routes and Reaction Conditions: Adenosine 5'-diphosphate (sodium salt) can be synthesized through several methods. One common approach involves the enzymatic conversion of adenosine monophosphate (AMP) to adenosine 5'-diphosphate (ADP) using adenylate kinase. Another method includes the chemical synthesis of ADP from adenosine and diphosphate salts under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of adenosine 5'-diphosphate (sodium salt) typically involves large-scale enzymatic reactions or chemical synthesis processes. These methods are optimized to ensure high yield and purity of the final product. The production process may also include purification steps such as crystallization and chromatography to obtain the desired compound.
化学反应分析
Types of Reactions: Adenosine 5'-diphosphate (sodium salt) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed:
Oxidation: The oxidation of adenosine 5'-diphosphate (sodium salt) can lead to the formation of adenosine triphosphate (ATP) and other oxidized derivatives.
Reduction: Reduction reactions can produce reduced forms of adenosine nucleotides.
Substitution: Substitution reactions can result in the formation of modified adenosine nucleotides with different functional groups.
科学研究应用
Adenosine 5'-diphosphate (sodium salt) has a wide range of applications in scientific research, including:
Chemistry: It is used as a substrate in enzymatic studies and as a building block in the synthesis of nucleotide analogs.
Biology: ADP is involved in cellular respiration and energy metabolism, making it a valuable tool in studying metabolic pathways.
Medicine: ADP is used in platelet aggregation studies and as a diagnostic tool in cardiovascular research.
Industry: It is utilized in the production of pharmaceuticals and as a component in various biochemical assays.
作用机制
Adenosine 5'-diphosphate (sodium salt) exerts its effects through its role in energy transfer and signal transduction. It acts as a substrate for enzymes such as ATP synthase, which converts ADP to ATP, providing energy for cellular processes. ADP also interacts with purinergic receptors, such as P2Y1, P2Y12, and P2X1, influencing platelet activation and other cellular responses.
相似化合物的比较
Adenosine 5'-diphosphate (sodium salt) is similar to other nucleotides such as adenosine monophosphate (AMP) and adenosine triphosphate (ATP). it is unique in its role as an intermediate in energy metabolism and its involvement in platelet aggregation. Other similar compounds include guanosine diphosphate (GDP) and cytidine diphosphate (CDP), which also play roles in nucleotide metabolism and cellular signaling.
属性
分子式 |
C10H13N5Na2O10P2 |
|---|---|
分子量 |
471.17 g/mol |
IUPAC 名称 |
disodium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O10P2.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2 |
InChI 键 |
ORKSTPSQHZNDSC-UHFFFAOYSA-L |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



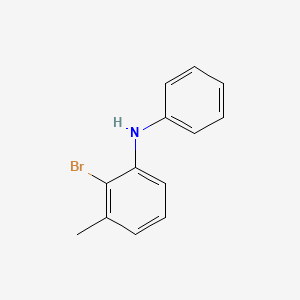
![4-amino-2-[(2-nitrophenyl)sulfanylamino]-4-oxobutanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B15358450.png)
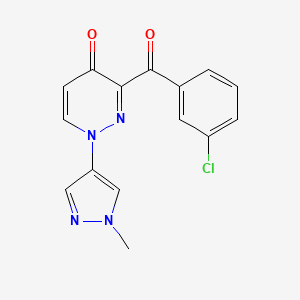
![3-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15358456.png)
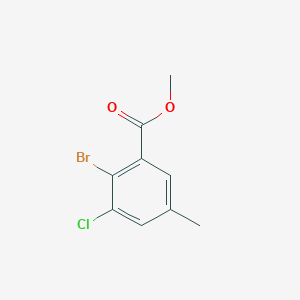

![(2S,4R)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methylthiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B15358469.png)


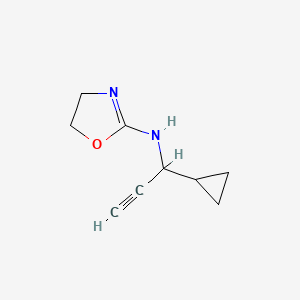
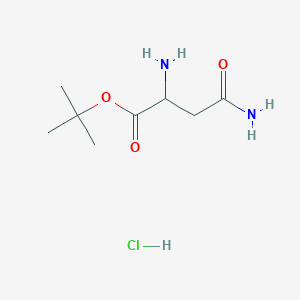
![4-[6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinolin-4-yl]morpholine](/img/structure/B15358512.png)
